

Dehydroadynenerigenin glucosyldigitaloside chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydroadynenerigenin
glucosyldigitaloside*

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Dehydroadynenerigenin Glucosyldigitaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynenerigenin glucosyldigitaloside is a naturally occurring cardiac glycoside found in *Nerium indicum* (also known as *Nerium oleander*). As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the Na⁺/K⁺-ATPase enzyme, a critical regulator of cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events, implicating this compound in potential therapeutic applications ranging from cardiotonic support to anticancer activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **dehydroadynenerigenin glucosyldigitaloside** and related cardiac glycosides. It includes detailed experimental protocols for the isolation, characterization, and evaluation of this class of compounds, alongside visualizations of the key signaling pathways they modulate.

Chemical Structure and Properties

Dehydroadynenerigenin glucosyldigitaloside possesses a complex steroidal structure characteristic of cardenolides, featuring a lactone ring and a glycosidic linkage to a sugar

moiety.

Table 1: Chemical and Physical Properties of **Dehydroadynenerigenin Glucosyldigitaloside**

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 144223-70-1 | [1] |
| Molecular Formula | C ₃₆ H ₅₂ O ₁₃ | [2] |
| Molecular Weight | 692.79 g/mol | [2] |
| SMILES Notation | <chem>C[C@@H]1--INVALID-LINK--O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(C(=CC[C@]56[C@]4(O6)CCC3C2)C7=CC(=O)OC7)C)O)OC">C@@HO[C@H]8--INVALID-LINK--CO)O)O">C@@HO</chem> | [1] |
| Natural Source | Nerium indicum (syn. Nerium oleander) | [1] |

A 2D representation of the chemical structure can be generated from the SMILES notation provided.

Natural Occurrence, Biosynthesis, and Isolation

Natural Source: **Dehydroadynenerigenin glucosyldigitaloside** is a constituent of the plant *Nerium indicum*, a species well-known for producing a variety of cardiac glycosides.[1]

Biosynthesis Overview: The biosynthesis of cardiac glycosides in plants like *Nerium oleander* is a complex process. The aglycone (steroid) core is derived from the isoprenoid pathway, while the sugar moieties are synthesized and activated as nucleotide-diphosphate sugars before being attached to the aglycone by glycosyltransferases.

Isolation Protocol: A general protocol for the isolation and purification of cardiac glycosides from plant material is as follows. This protocol may require optimization for the specific isolation of **dehydroadynenerigenin glucosyldigitaloside**.

Experimental Protocol: Isolation and Purification of Cardiac Glycosides from Nerium species

- Extraction:
 - Air-dried and powdered plant material (e.g., leaves of *Nerium indicum*) is extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).
 - The extraction process is typically repeated multiple times to ensure complete extraction of the glycosides.
 - The extracts are combined and concentrated under reduced pressure using a rotary evaporator.
- Solvent Partitioning:
 - The concentrated crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
 - Cardiac glycosides, being moderately polar, are often enriched in the chloroform and ethyl acetate fractions.
- Chromatographic Purification:
 - The enriched fractions are subjected to column chromatography over silica gel.
 - A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).
 - Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized by spraying with a reagent such as Liebermann-Burchard reagent followed by heating.
 - Fractions with similar TLC profiles are pooled.
- Further Purification:

- Final purification of individual glycosides is typically achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.

Biological Activity and Mechanism of Action

The primary molecular target of cardiac glycosides is the Na⁺/K⁺-ATPase, an ion pump essential for maintaining the electrochemical gradients across the plasma membrane of animal cells.

Inhibition of Na⁺/K⁺-ATPase: **Dehydroadynerigenin glucosyldigitaloside**, as a cardiac glycoside, is a potent inhibitor of the Na⁺/K⁺-ATPase. By binding to the extracellular domain of the α -subunit of the pump, it locks the enzyme in a phosphorylated conformation, preventing the transport of Na⁺ out of the cell and K⁺ into the cell. This leads to an increase in the intracellular Na⁺ concentration.

Downstream Signaling: The rise in intracellular Na⁺ alters the function of other ion transporters, most notably the Na⁺/Ca²⁺ exchanger (NCX). The reduced Na⁺ gradient across the membrane diminishes the driving force for Ca²⁺ extrusion by the NCX, leading to an increase in the intracellular Ca²⁺ concentration. In cardiac myocytes, this elevated Ca²⁺ results in a positive inotropic effect (increased force of contraction). In other cell types, such as cancer cells, the disruption of ion homeostasis and the subsequent signaling cascades can lead to apoptosis and inhibition of proliferation.

Signaling Pathways: The interaction of cardiac glycosides with the Na⁺/K⁺-ATPase also initiates intracellular signaling cascades independent of the ion concentration changes. The Na⁺/K⁺-ATPase can act as a signal transducer, interacting with neighboring proteins to activate pathways such as:

- **Src/MAPK Pathway:** Activation of Src kinase, leading to the phosphorylation and activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which can influence cell proliferation and survival.
- **PI3K/Akt Pathway:** Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a key regulator of cell survival, growth, and metabolism.

- **NF-κB Pathway:** Modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is critically involved in inflammation, immunity, and cell survival.

Quantitative Data for Related Cardiac Glycosides: While specific quantitative data for **dehydroadynenerigenin glucosyldigitaloside** is not readily available in the public domain, the following table provides IC₅₀ values for other well-studied cardiac glycosides, offering a comparative context for its potential potency.

Table 2: Cytotoxicity of Representative Cardiac Glycosides in Cancer Cell Lines

| Compound | Cell Line | Assay | IC ₅₀ (nM) | Source |
|----------|------------|-----------------------|-----------------------|--------|
| Ouabain | MDA-MB-231 | Kynurenine Production | 89 | [2] |
| Digoxin | MDA-MB-231 | Kynurenine Production | ~164 | [2] |
| Ouabain | A549 | Kynurenine Production | 17 | [2] |
| Digoxin | A549 | Kynurenine Production | 40 | [2] |

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the biological activity of cardiac glycosides.

Experimental Protocol: Na⁺/K⁺-ATPase Inhibition Assay

This assay measures the activity of Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

- **Enzyme Preparation:** A purified or partially purified preparation of Na⁺/K⁺-ATPase from a source such as porcine cerebral cortex or canine kidney is used.
- **Reaction Mixture:** The standard reaction mixture contains Tris-HCl buffer (pH 7.4), NaCl, KCl, MgCl₂, and ATP.

- Inhibition Assay:
 - The enzyme is pre-incubated with varying concentrations of the test compound (**dehydroadynenerigenin glucosyldigitaloside**) for a defined period at 37°C.
 - The reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C and then stopped by the addition of a quenching solution (e.g., trichloroacetic acid).
 - A parallel set of reactions is run in the absence of KCl (or in the presence of a specific inhibitor like ouabain) to determine the Mg²⁺-ATPase activity, which is subtracted from the total ATPase activity to obtain the Na⁺/K⁺-ATPase activity.
- Phosphate Detection: The amount of liberated Pi is determined colorimetrically using a reagent such as ammonium molybdate in the presence of a reducing agent (e.g., ascorbic acid), which forms a colored complex. The absorbance is measured at a specific wavelength (e.g., 660 nm).
- Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of **dehydroadynenerigenin glucosyldigitaloside** for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
- MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) and incubated for 2-4 hours at 37°C.

- **Formazan Solubilization:** The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** The cell viability is expressed as a percentage of the vehicle control, and the GI50 (concentration for 50% inhibition of cell growth) is calculated.

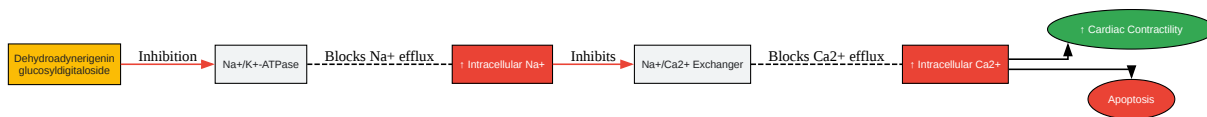
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment:** Cells are treated with **dehydroadynenerigenin glucosyldigitaloside** at a concentration expected to induce apoptosis for a defined period.
- **Cell Harvesting:** Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
- **Staining:** The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) are added to the cell suspension.
- **Incubation:** The cells are incubated in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** The stained cells are analyzed by flow cytometry.
 - Viable cells are Annexin V-negative and PI-negative.
 - Early apoptotic cells are Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
 - Necrotic cells are Annexin V-negative and PI-positive.
- **Data Analysis:** The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

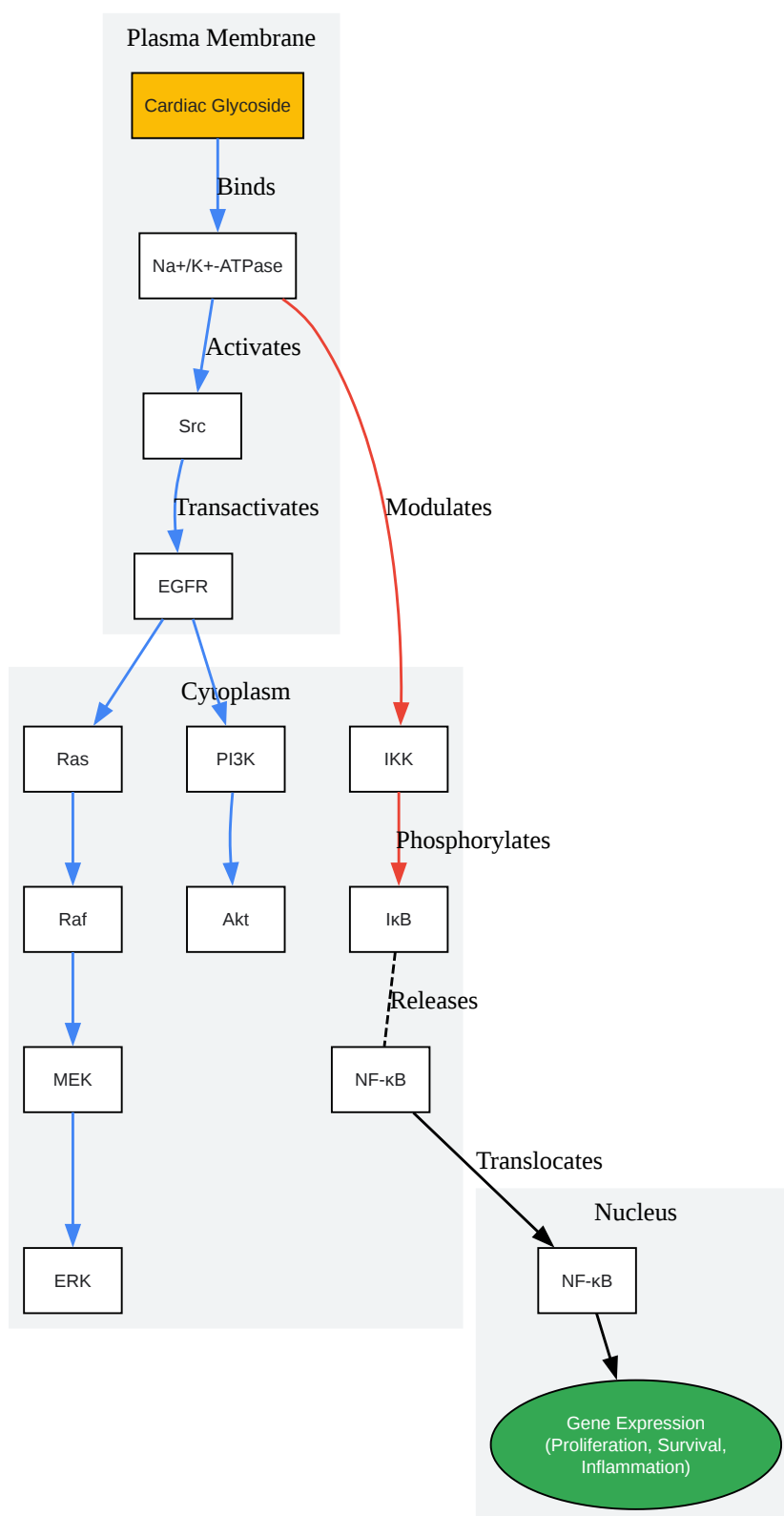
Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by cardiac glycosides and a typical experimental workflow.



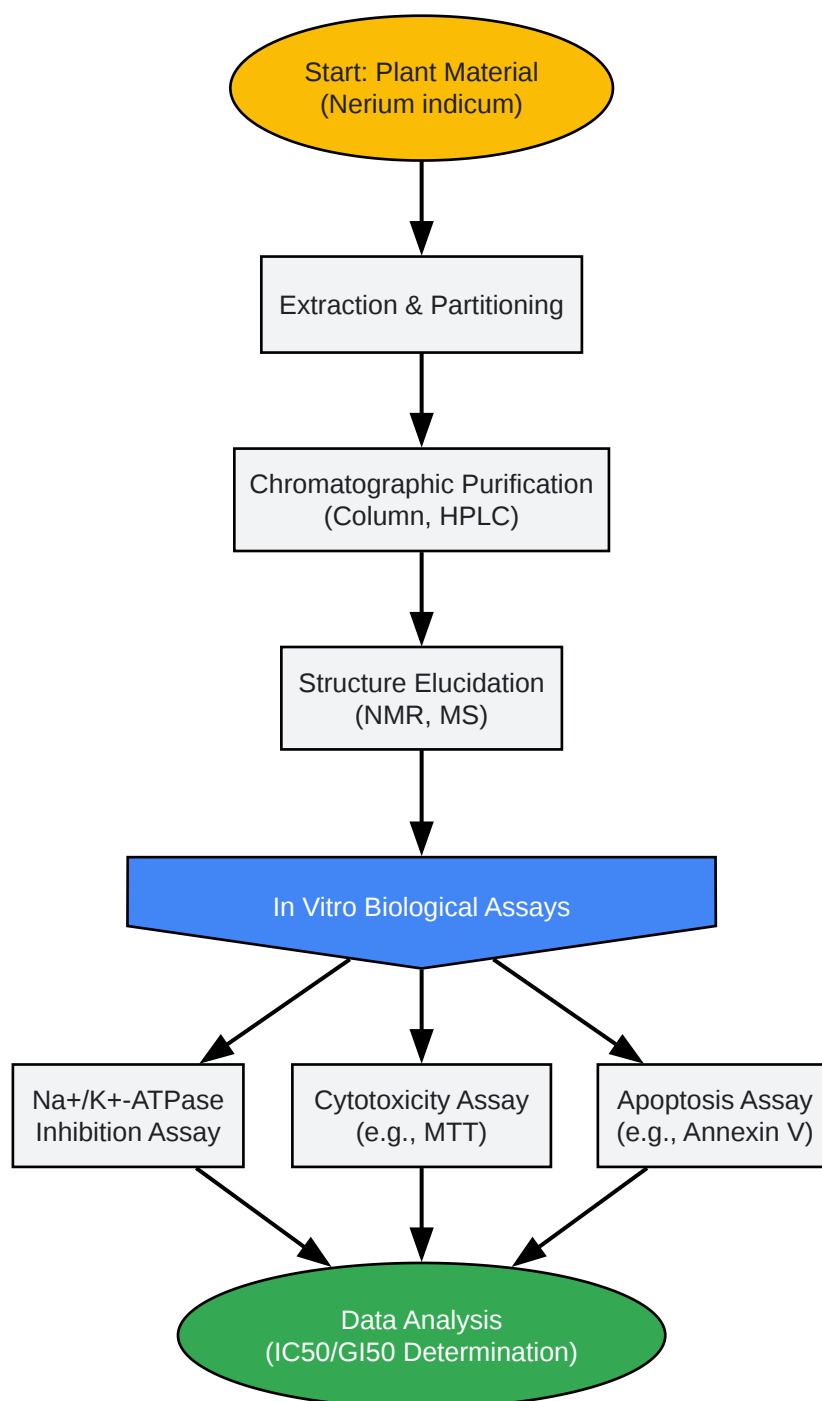
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Caption: Inhibition of Na⁺/K⁺-ATPase by **dehydroadynerigenin glucosyldigitaloside**.



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Caption: Signal transduction pathways modulated by cardiac glycosides.



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Caption: General experimental workflow for studying **dehydroadynenerigenin glucosyldigitaloside**.

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- To cite this document: BenchChem. [Dehydroadrynerigenin glucosyldigitaloside chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596345#dehydroadrynerigenin-glucosyldigitaloside-chemical-structure-and-properties]

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